Superior Hydrophilicity of Pyrazolylthiazole Scaffold Over Bithiazole Analogs
The pyrazolylthiazole scaffold, of which the target compound is a core representative, demonstrates significantly improved hydrophilicity compared to analogous bithiazole compounds. The most active pyrazolylthiazole in the series exhibited an experimentally determined logP of 4.1, which is 1.2 log units lower (more hydrophilic) than the corresponding bithiazole comparator, while retaining single-digit micromolar CFTR corrector activity [1]. This class-level advantage translates directly to the target compound, as it shares the identical pyrazol-4-yl-thiazole core responsible for the hydrophilicity gain.
| Evidence Dimension | Lipophilicity (Experimental logP) |
|---|---|
| Target Compound Data | logP ≈ 4.1 (class-representative pyrazolylthiazole 14h, sharing the pyrazol-4-yl-thiazole core with the target compound) |
| Comparator Or Baseline | Bithiazole analog: logP = 5.3 (1.2 log units higher) |
| Quantified Difference | ΔlogP = −1.2 (improved hydrophilicity) |
| Conditions | Experimentally determined logP via shake-flask method; CFTR corrector activity measured in ΔF508-CFTR expressing Fischer rat thyroid (FRT) epithelial cells |
Why This Matters
Procurement of this compound over a bithiazole analog provides a 1.2 log-unit hydrophilicity advantage at the scaffold level, directly improving aqueous solubility and drug-likeness without sacrificing biological activity, a critical parameter for hit-to-lead progression.
- [1] Yu GJ et al. Pyrazolylthiazole as ΔF508-Cystic Fibrosis Transmembrane Conductance Regulator Correctors with Improved Hydrophilicity Compared to Bithiazoles. J Med Chem. 2010; 53(10): 4169-4179. PMID: 20438071. View Source
